molecular formula C24H23N5O5 B2485812 ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 951594-68-6

ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

Cat. No.: B2485812
CAS No.: 951594-68-6
M. Wt: 461.478
InChI Key: GRHOHWGGYFKVRW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a synthetic organic compound with a complex structure featuring pyrazolopyrimidine and benzyl moieties. The unique structural motifs confer the compound with a range of chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate involves multi-step organic synthesis, starting from commercially available precursors

Industrial Production Methods: : Large-scale production leverages optimized conditions for each step, ensuring high yield and purity. Techniques like high-performance liquid chromatography and recrystallization are often employed for purification.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various types of chemical reactions, such as:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate.

  • Reduction: : Reduction can be performed using sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions occur under specific conditions.

Common Reagents and Conditions: : Reagents such as acetic acid for esterification, sodium borohydride for reduction, and potassium permanganate for oxidation are commonly used.

Major Products Formed: : The primary products formed depend on the specific reaction conditions. Oxidation yields hydroxylated derivatives, reduction leads to the corresponding alcohols, and substitution products vary widely based on the nucleophiles used.

Scientific Research Applications

This compound finds application in various research fields:

  • Chemistry: : As a model compound for studying pyrazolopyrimidine chemistry and related reactions.

  • Biology: : Investigated for its potential interaction with biological macromolecules.

  • Medicine: : Explored for potential pharmaceutical properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in developing novel materials with specific functional properties.

Mechanism of Action

The mechanism involves its interaction with molecular targets such as enzymes and receptors. For instance, the pyrazolopyrimidine core can inhibit certain enzymes, impacting cellular pathways and biological functions.

Comparison with Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives like:

  • 6-benzyl-2-methyl-5,7-dioxo-5,7-dihydro-4H-pyrazolo[4,3-d]pyrimidine

  • Ethyl 2-(2-acetamido)benzoate

What sets ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate apart is its specific structural combination of pyrazolopyrimidine and benzyl functionalities, which may confer unique reactivity and biological activity profiles.

Properties

IUPAC Name

ethyl 2-[[2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5/c1-3-34-23(32)17-11-7-8-12-18(17)25-20(30)15-28-19-14-27(2)26-21(19)22(31)29(24(28)33)13-16-9-5-4-6-10-16/h4-12,14H,3,13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHOHWGGYFKVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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